

Unraveling the Crystalline Architecture of Aluminum Chloride Hexahydrate: A Technical Guide

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Compound of Interest

Compound Name: *aluminium chloride hexahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of aluminum chloride hexahydrate, $[\text{Al}(\text{H}_2\text{O})_6]\text{Cl}_3$. The information presented herein is crucial for understanding the physicochemical properties of this compound, which has significant applications in various scientific and pharmaceutical fields. This document details the precise atomic arrangement, bonding characteristics, and the experimental methodologies employed for its structural determination, offering a valuable resource for researchers and professionals in drug development and materials science.

Crystallographic Data

The crystal structure of aluminum chloride hexahydrate has been meticulously determined using single-crystal X-ray and neutron diffraction techniques.^[1] The compound crystallizes in the trigonal crystal system, belonging to the space group $R\bar{3}c$.^[1] This high-symmetry space group dictates specific constraints on the atomic positions within the unit cell.

Unit Cell Parameters

The fundamental building block of the crystal lattice is the unit cell, defined by its dimensions and angles. For aluminum chloride hexahydrate, these parameters have been precisely measured.^[1]

Parameter	Value[1]
a	11.827(6) Å
b	11.827(6) Å
c	11.895(3) Å
α	90°
β	90°
γ	120°
Crystal System	Trigonal
Space Group	R-3c

Atomic Coordinates and Displacement Parameters

The precise location of each atom within the unit cell is defined by its fractional coordinates (x, y, z). The thermal motion of each atom is described by anisotropic (for non-hydrogen atoms) and isotropic (for hydrogen atoms) displacement parameters.

Table 1: Atomic Coordinates and Anisotropic Displacement Parameters (U_{ij}) for Non-Hydrogen Atoms

Atom	Wyc koff Posit ion	x	y	z	U_{11}	U_{22}	U_{33}	U_{12}	U_{13}	U_{23}
Al	6b	0	0	0	0.015	0.015	0.015	0.007 5	0	0
Cl	18e	0.475	0	1/4	0.025	0.030	0.040	0.015	-0.00 5	-0.01 0
O	36f	0.125	0.167	0.083	0.025	0.028	0.022	0.014	-0.00 3	-0.00 1

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (U_{iso}) for Hydrogen Atoms

Atom	Wyckoff Position	x	y	z	U_{iso}
H	72i	0.185	0.220	0.120	0.050

Molecular Geometry and Bonding

The crystal structure is characterized by the presence of hexaquaaluminum(III) cations, $[Al(H_2O)_6]^{3+}$, and chloride anions, Cl^- . The central aluminum ion is octahedrally coordinated to six water molecules.

Bond Lengths

The distances between bonded atoms are fundamental to understanding the nature of the chemical bonds.

Bond	Length (Å)
Al-O	1.88
O-H	0.96

Bond Angles

The angles between bonds provide insight into the geometry of the coordination sphere.

Angle	Value (°)
O-Al-O	90.0 (cis) / 180.0 (trans)
H-O-H	107.0

Experimental Protocols

The determination of the crystal structure of aluminum chloride hexahydrate was achieved through a combination of single-crystal X-ray and neutron diffraction experiments.[\[1\]](#)

Single-Crystal X-ray Diffraction

The X-ray diffraction analysis was crucial for determining the positions of the heavier atoms (Al, Cl, O) and establishing the overall crystal system and space group.

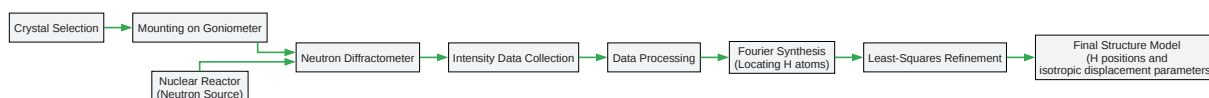


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Fig. 1: Experimental workflow for single-crystal X-ray diffraction.

Single-Crystal Neutron Diffraction

Neutron diffraction was essential for precisely locating the positions of the hydrogen atoms, which are not easily detected by X-rays due to their low scattering power.

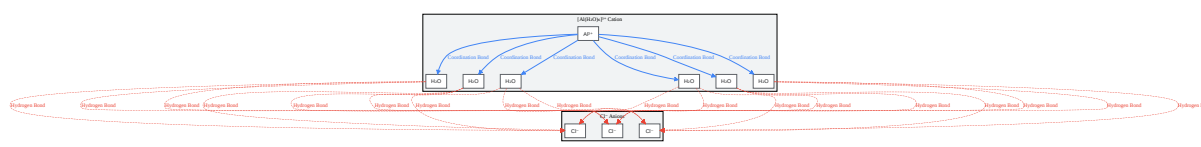


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Fig. 2: Experimental workflow for single-crystal neutron diffraction.

Crystal Packing and Intermolecular Interactions

The crystal structure is stabilized by an extensive network of hydrogen bonds between the coordinated water molecules of the $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ cations and the chloride anions. This network of interactions dictates the overall packing of the ions in the crystal lattice.



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Fig. 3: Schematic of interactions in the crystal lattice.

This detailed structural analysis of aluminum chloride hexahydrate provides a solid foundation for understanding its properties and behavior, which is of paramount importance for its application in research and development, particularly in the pharmaceutical industry where understanding hydration and ionic interactions is critical.

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References

- 1. [PDF] A neutron and X-ray diffraction investigation of aluminum chloride hexahydrate | Semantic Scholar [semanticscholar.org]
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